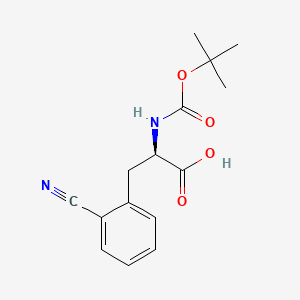

Boc-2-cyano-D-phenylalanine

Descripción

BenchChem offers high-quality Boc-2-cyano-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-2-cyano-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Physicochemical Properties of Boc-2-cyano-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of N-α-tert-Butoxycarbonyl-2-cyano-D-phenylalanine (Boc-2-cyano-D-phenylalanine). This synthetic amino acid derivative is a valuable building block in medicinal chemistry and peptide synthesis, offering unique structural features for the design of novel therapeutics. This guide consolidates available data on its chemical and physical characteristics, outlines a general experimental protocol for its synthesis and purification, and presents a logical workflow for these processes.

Core Physicochemical Properties

Boc-2-cyano-D-phenylalanine is a white to off-white solid.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |

| Molecular Weight | 290.3 g/mol | [1] |

| Melting Point | 82-91 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 261380-28-3 | [1] |

| Storage Conditions | 0-8°C | [1] |

Solubility Profile

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for Boc-2-cyano-D-phenylalanine is limited. However, the expected spectral characteristics can be extrapolated from data for the closely related compound, Boc-D-phenylalanine, and from general chemical principles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), the aromatic protons of the phenyl ring, and the α- and β-protons of the amino acid backbone.[3] The ¹³C NMR spectrum would similarly display signals for the carbonyl and quaternary carbons of the Boc group, the carbons of the phenyl ring (including the cyano-substituted carbon), and the α- and β-carbons.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit a characteristic nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.[5] Other prominent peaks would include those for the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectral analysis would be expected to show a molecular ion peak corresponding to the compound's molecular weight (290.3 g/mol ).[1] Common fragmentation patterns would likely involve the loss of the Boc group or the carboxylic acid moiety.[6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and purification of Boc-2-cyano-D-phenylalanine is not available in the cited literature, a general procedure can be outlined based on standard methods for the N-Boc protection of amino acids.[2][7][8]

Synthesis of Boc-2-cyano-D-phenylalanine

This protocol is an adaptation of the standard procedure for the synthesis of N-Boc protected amino acids.

Materials:

-

2-cyano-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or tetrahydrofuran and water)[2][9]

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-cyano-D-phenylalanine in the chosen solvent system.

-

Add the base to the solution and stir.

-

Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 2-3 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Boc-2-cyano-D-phenylalanine

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

-

Add a non-polar solvent (e.g., hexane) dropwise until turbidity is observed.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to separate the product from impurities.[9]

-

Collect the fractions containing the pure product and concentrate under reduced pressure.

Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the synthesis and purification of Boc-2-cyano-D-phenylalanine.

Caption: General workflow for the synthesis and purification of Boc-2-cyano-D-phenylalanine.

Caption: Detailed options for the purification of Boc-2-cyano-D-phenylalanine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

- 5. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Boc-2-cyano-D-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-2-cyano-D-phenylalanine, a key building block in modern peptide synthesis and medicinal chemistry. This document outlines its chemical properties, general experimental protocols, and its role in the development of novel therapeutics.

Core Compound Data

Boc-2-cyano-D-phenylalanine is a derivative of the amino acid D-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group at the 2-position of the phenyl ring. This unique structure imparts specific functionalities beneficial for peptide synthesis and drug design.[1]

| Property | Value | Reference |

| CAS Number | 261380-28-3 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |

| Molecular Weight | 290.3 g/mol | [1] |

| Appearance | White to off-white solids | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 82-91 ºC | [1] |

| Storage Conditions | 0-8°C | [1] |

| Synonyms | Boc-D-Phe(2-CN)-OH, Boc-o-Cyano-D-Phe-OH | [1] |

Role in Peptide Synthesis and Drug Discovery

The strategic placement of the Boc and cyano groups makes Boc-2-cyano-D-phenylalanine a valuable reagent in synthetic chemistry.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis.[2] It is stable under a variety of reaction conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA).[2][3] This allows for the sequential addition of amino acids to a growing peptide chain in a controlled manner.[2]

-

Cyano Group: The introduction of a cyano group onto the phenyl ring enhances the molecule's utility in drug development. This group can influence the biological activity and stability of peptides.[4][5] It can also serve as a chemical handle for further modifications, enabling the creation of diverse molecular architectures for novel therapeutic agents.[4][5]

The incorporation of Boc-2-cyano-D-phenylalanine into peptides can lead to modified peptides with enhanced properties for drug development, targeting specific biological pathways.[1]

Experimental Protocols

General Synthesis of a Boc-Protected Amino Acid

This protocol describes a general method for the N-tert-butoxycarbonylation of an amino acid.

-

Dissolution: The amino acid is dissolved in a suitable solvent mixture, such as aqueous dioxane or a mixture of THF and water.

-

Basification: A base, like sodium hydroxide, is added to the solution.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to complete.

-

Workup: The organic solvent is removed under vacuum. The aqueous solution is then acidified, typically with a cold solution of potassium hydrogen sulfate or dilute HCl, and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the Boc-protected amino acid. Further purification can be achieved by crystallization.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle for incorporating an amino acid, such as Boc-2-cyano-D-phenylalanine, into a peptide chain using solid-phase synthesis.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly links Boc-2-cyano-D-phenylalanine to the modulation of or interaction with specific signaling pathways. Its utility is primarily established as a building block in the synthesis of peptides and other organic molecules which may, in turn, be designed to interact with such pathways.

Logical Relationships in Application

The following diagram illustrates the logical flow from the core compound to its potential applications in research and development.

References

Boc-2-cyano-D-phenylalanine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-2-cyano-D-phenylalanine. The information presented herein is crucial for maintaining the integrity, purity, and reactivity of this specialized amino acid derivative in research and drug development applications. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from supplier recommendations and the well-established chemistry of Boc-protected amino acids to provide a robust framework for its handling and use.

Overview and Physicochemical Properties

Boc-2-cyano-D-phenylalanine is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group on the phenyl ring. The Boc group enhances its stability during peptide synthesis and allows for selective deprotection under specific acidic conditions.[1][2] The cyano group introduces unique electronic properties and can be a site for further chemical modification.[2]

Table 1: Physicochemical Properties of Boc-2-cyano-D-phenylalanine

| Property | Value | Source(s) |

| Synonyms | Boc-D-Phe(2-CN)-OH, Boc-o-Cyano-D-Phe-OH | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Purity (typical) | ≥ 99% (by HPLC) | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |

| Molecular Weight | 290.3 g/mol | [1] |

Recommended Storage and Handling

Proper storage is paramount to prevent degradation and ensure the long-term viability of Boc-2-cyano-D-phenylalanine. The following conditions are based on supplier recommendations and general best practices for chemically sensitive reagents.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 0°C to 8°C (Refrigerated) | To minimize thermal degradation and preserve the integrity of the Boc protecting group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To reduce the risk of oxidative degradation of the phenylalanine side chain. |

| Moisture | Store in a desiccated environment | The Boc group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which can be exacerbated by moisture. |

| Light | Protect from light | As a general good practice for complex organic molecules to prevent potential photolytic degradation. |

For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold product, which could compromise its stability.

Stability Profile and Degradation Pathways

The stability of Boc-2-cyano-D-phenylalanine is primarily dictated by the lability of the Boc protecting group. The Boc group is known for its stability under a range of conditions while being easily removable under specific acidic conditions.[][4]

Table 3: Expected Stability of Boc-Protected Amino Acids under Stress Conditions

| Stress Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Product(s) |

| Acidic (e.g., TFA, strong HCl) | Labile | Acid-catalyzed hydrolysis of the Boc group (deprotection) | 2-cyano-D-phenylalanine, tert-butanol, isobutylene, CO₂ |

| Basic (e.g., NaOH, piperidine) | Stable | The Boc group is generally resistant to alkaline hydrolysis and other basic conditions. | - |

| Oxidative (e.g., H₂O₂) | Potentially susceptible | Oxidation of the phenyl ring. | Oxidized derivatives of Boc-2-cyano-D-phenylalanine. |

| Thermal | Stable at recommended storage temperatures. Degradation may occur at elevated temperatures. | Thermal decomposition. | To be determined by analysis. |

| Photolytic | Potentially susceptible | Photodegradation. | To be determined by analysis. |

The most significant and predictable degradation pathway for Boc-2-cyano-D-phenylalanine is the acid-catalyzed cleavage of the Boc group.[5] This reaction is intentionally employed during peptide synthesis for deprotection. However, inadvertent exposure to acidic environments during storage or handling will lead to the premature removal of the Boc group, yielding the free amino acid.

References

The Pivotal Role of the Cyano Group in Boc-2-Cyano-D-phenylalanine: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic modification of amino acid scaffolds represents a cornerstone of rational drug design. Among these, Boc-2-cyano-D-phenylalanine has emerged as a versatile and powerful building block, particularly in the synthesis of peptide-based therapeutics and enzyme inhibitors. The introduction of a cyano group onto the phenyl ring of D-phenylalanine, coupled with the widely utilized tert-butyloxycarbonyl (Boc) protecting group, imparts a unique set of physicochemical and biological properties. This technical guide provides a comprehensive analysis of the role of the cyano group in this modified amino acid, offering valuable insights for researchers, scientists, and drug development professionals.

The Multifaceted Role of the Cyano Group

The cyano (-C≡N) group, though small in size, exerts a profound influence on the molecular properties and biological activity of Boc-2-cyano-D-phenylalanine. Its significance can be understood through several key aspects:

-

Modulation of Electronic Properties: The cyano group is a potent electron-withdrawing group. This property alters the electron density of the aromatic ring of phenylalanine, influencing its interactions with biological targets. This electronic perturbation can enhance binding affinities and modulate the reactivity of the entire molecule.[1][2]

-

Bioisosteric Replacement: In drug design, the cyano group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. This allows for the fine-tuning of a drug candidate's properties, including its metabolic stability and pharmacokinetic profile, while maintaining or enhancing its biological activity.

-

Enhancement of Biological Activity: The incorporation of a cyano group can significantly boost the biological activity of peptides and small molecules.[3] In the context of enzyme inhibitors, the cyano group can act as a crucial pharmacophore, directly participating in binding interactions within the active site of the target enzyme.

-

Chemical Handle for Further Modification: The cyano group provides a reactive handle for a variety of chemical transformations. This allows for the post-synthetic modification of peptides containing 2-cyano-phenylalanine, enabling the introduction of probes, labels, or other functionalities to study their mechanism of action or to create more complex drug conjugates.[3]

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A prime example of the utility of the cyano group is in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a major target for the treatment of type 2 diabetes.[4][5]

The cyano group in inhibitors containing a cyanopyrrolidine moiety, which is structurally related to 2-cyano-phenylalanine-containing peptides, has been shown to play a critical role in their mechanism of action. It can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[2] This covalent interaction leads to potent and sustained inhibition of the enzyme.

The general signaling pathway of DPP-4 inhibition is depicted below:

Quantitative Data on DPP-4 Inhibition

| Compound/Peptide | Target | IC50 Value | Reference |

| Sitagliptin | DPP-4 | 19 nM | [6] |

| Vildagliptin | DPP-4 | 62 nM | [7] |

| Saxagliptin | DPP-4 | 0.5 nM | [7] |

| Trp-Arg (dipeptide) | DPP-4 | <45 µM | [8] |

| Trp-Lys (dipeptide) | DPP-4 | <45 µM | [8] |

| Trp-Leu (dipeptide) | DPP-4 | <45 µM | [8] |

| 2-benzylpyrrolidine derivative | DPP-4 | 0.3 ± 0.03 µM | [6] |

Note: The IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

Synthesis of Boc-2-cyano-D-phenylalanine (Proposed Route)

Step 1: Boc Protection of D-2-aminophenylalanine (General Procedure)

-

Dissolve D-2-aminophenylalanine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Add a base, such as sodium hydroxide, to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc)2O dropwise while stirring.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

After completion, perform an aqueous workup to isolate the Boc-protected amino acid. This typically involves acidification followed by extraction with an organic solvent.

-

Purify the product by crystallization or column chromatography.

Step 2: Sandmeyer Reaction for Cyanation (General Procedure)

-

Dissolve the Boc-D-2-aminophenylalanine in an acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt. Maintain the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, perform an appropriate workup, which may include quenching the reaction, extraction, and purification by column chromatography to yield Boc-2-cyano-D-phenylalanine.

DPP-4 Inhibition Assay

The following protocol describes a common method for measuring DPP-4 inhibition using a fluorogenic substrate.

Materials:

-

DPP-4 enzyme

-

DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

-

Test compounds (peptides containing Boc-2-cyano-D-phenylalanine) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In the wells of the 96-well plate, add the DPP-4 assay buffer.

-

Add the test compound solutions to the respective wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (solvent only).

-

Add the DPP-4 enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in a kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Workflow and Logical Relationships

The development and evaluation of peptides containing Boc-2-cyano-D-phenylalanine as potential DPP-4 inhibitors follow a structured workflow.

Conclusion

Boc-2-cyano-D-phenylalanine is a valuable synthetic building block that leverages the unique properties of the cyano group to enhance the potential of peptide-based drug candidates. Its application as a key component in the design of DPP-4 inhibitors highlights the power of strategic amino acid modification in medicinal chemistry. The electron-withdrawing nature, bioisosteric potential, and ability to engage in crucial binding interactions make the cyano group an indispensable tool for modulating the biological activity and pharmacokinetic properties of therapeutic peptides. A thorough understanding of the synthesis, incorporation, and biological evaluation of this modified amino acid, as outlined in this guide, will empower researchers to further exploit its potential in the development of novel and effective therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 3. genscript.com [genscript.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 12. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Function of the Boc Protecting Group in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a fundamental tenet of modern organic synthesis, particularly in the intricate and repetitive processes of peptide synthesis. Among the arsenal of protective groups available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for the protection of the α-amino group of amino acids. Its utility is rooted in a delicate balance of stability and lability: it is robust enough to withstand a variety of reaction conditions, yet it can be cleaved selectively under mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group's function, application, and the quantitative aspects of its use in amino acid synthesis, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is to mask the nucleophilicity of the α-amino group of an amino acid. This protection is crucial to enforce regioselectivity during peptide bond formation, preventing the amino group from engaging in unwanted side reactions. By converting the amine into a carbamate, its reactivity is sufficiently attenuated, allowing for the selective activation of the carboxyl group and its subsequent coupling to the amino terminus of a growing peptide chain.

The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The reaction mechanism involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the (Boc)₂O. The resulting intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion.

Caption: Mechanism of Boc protection of an amino acid.

Quantitative Data on Boc Protection

The efficiency of the Boc protection reaction is consistently high across a range of amino acids, which is a key factor in its widespread adoption. The following table summarizes typical yields for the Boc protection of various amino acids using di-tert-butyl dicarbonate.

Table 1: Yields of Boc Protection for Various Amino Acids

| Amino Acid | Yield (%) |

| L-Tryptophan | 98.6[1] |

| Glycine | ~99 |

| L-Alanine | ~98 |

| L-Valine | ~97 |

| L-Leucine | ~98 |

| L-Proline | ~99 |

| L-Phenylalanine | ~96 |

Experimental Protocol: Boc Protection of an Amino Acid

Objective: To protect the α-amino group of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent: 1,4-Dioxane/Water (1:1) or Tetrahydrofuran (THF)/Water (1:1)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add a base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Boc Deprotection: Mechanism and Methodologies

The strategic removal of the Boc group is its most defining feature. This is typically achieved under acidic conditions, where the mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

A variety of reagents can be employed for Boc deprotection, each with its own advantages and disadvantages. The choice of reagent is critical and depends on the presence of other acid-labile protecting groups and the overall synthetic strategy.

Table 2: Comparison of Common Boc Deprotection Reagents

| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Advantages & Disadvantages |

| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 0.5 - 1 hour | >95 | Advantages: Fast, efficient, and volatile, simplifying product isolation.[2] Disadvantages: Corrosive and can cleave other acid-labile protecting groups. |

| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 0.5 - 1 hour | >95 | Advantages: Often more selective than TFA in the presence of tert-butyl esters.[2] Disadvantages: Dioxane is a hazardous solvent. |

| p-Toluenesulfonic acid (p-TsOH) in Deep Eutectic Solvent (DES) | Choline chloride/p-TsOH DES | 10-30 minutes | ~90 | Advantages: Greener alternative, short reaction times. Disadvantages: May require optimization for sterically hindered amino acids. |

| Thermal (Solvent-based) | Methanol or Trifluoroethanol, 120-240 °C | 30 minutes | Variable | Advantages: Acid-free, offers unique selectivity.[3] Disadvantages: Requires high temperatures, not suitable for all substrates. |

Experimental Protocol: Boc Deprotection of an Amino Acid

Objective: To remove the Boc protecting group from an N-Boc protected amino acid using trifluoroacetic acid.

Materials:

-

N-Boc protected amino acid (1.0 equivalent)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected amino acid in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 25-50%.

-

Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected amino acid salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The Role of the Boc Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was instrumental in the development of solid-phase peptide synthesis (SPPS), a paradigm-shifting methodology conceived by Bruce Merrifield. In Boc-based SPPS, the peptide is assembled on a solid support (resin), and the synthesis proceeds through a series of repetitive cycles of deprotection, neutralization, and coupling.

Caption: General workflow of Boc-based solid-phase peptide synthesis.

Conclusion

The Boc protecting group remains an indispensable tool in the repertoire of the synthetic chemist, particularly in the realms of peptide synthesis and drug development. Its predictable and high-yielding introduction, coupled with its selective and efficient removal under acidic conditions, provides a robust strategy for the protection of amino groups. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for optimizing synthetic routes and advancing the development of novel therapeutics and complex molecular architectures. The judicious selection of protection and deprotection methodologies, informed by a thorough understanding of the underlying chemical principles, is paramount to achieving success in these endeavors.

References

Synthesis of Boc-2-cyano-D-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable and robust synthetic route for Boc-2-cyano-D-phenylalanine, a valuable non-canonical amino acid for peptide synthesis and drug discovery. The presented methodology is based on established chemical transformations, ensuring reproducibility and scalability.

Introduction

Boc-2-cyano-D-phenylalanine is a protected amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide science.[1] The presence of a cyano group at the ortho-position of the phenyl ring introduces unique electronic properties and conformational constraints, making it a valuable tool for probing protein-ligand interactions and designing novel therapeutic peptides with enhanced stability and bioactivity.[1] This document outlines a reliable two-step synthesis commencing with the commercially available 2-bromo-D-phenylalanine.

Overall Synthesis Scheme

The synthesis of Boc-2-cyano-D-phenylalanine is most effectively achieved through a two-step process:

-

Protection of the amine group: The amino group of 2-bromo-D-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent cyanation step.

-

Palladium-catalyzed cyanation: The bromo-substituent on the Boc-protected intermediate is replaced with a cyano group using a palladium-catalyzed cross-coupling reaction.

Caption: Two-step synthesis route for Boc-2-cyano-D-phenylalanine.

Experimental Protocols

Step 1: Synthesis of Boc-2-bromo-D-phenylalanine

This procedure details the protection of the amino group of 2-bromo-D-phenylalanine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

2-bromo-D-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water, or Tetrahydrofuran (THF) and Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-D-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to the solution and stir until the amino acid is fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl or KHSO₄ solution.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-2-bromo-D-phenylalanine as a solid.

Step 2: Synthesis of Boc-2-cyano-D-phenylalanine

This protocol describes the palladium-catalyzed cyanation of Boc-2-bromo-D-phenylalanine. The conditions are adapted from established procedures for the cyanation of aryl halides.[2][3]

Materials:

-

Boc-2-bromo-D-phenylalanine

-

Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) or Zinc cyanide (Zn(CN)₂)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

A suitable phosphine ligand (e.g., dppf, Xantphos)

-

Potassium acetate (KOAc) or another suitable base

-

Dioxane and Water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add Boc-2-bromo-D-phenylalanine (1.0 eq), potassium ferrocyanide(II) trihydrate (0.5 eq) as the cyanide source, palladium catalyst (e.g., 2 mol% Pd(OAc)₂), phosphine ligand (e.g., 4 mol% dppf), and potassium acetate (0.125 eq).[2]

-

Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

-

Add degassed solvents, such as a mixture of dioxane and water (e.g., 1:1), via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Boc-2-cyano-D-phenylalanine.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Bromo-D-phenylalanine | C₉H₁₀BrNO₂ | 244.09 | White to off-white solid |

| Boc-2-bromo-D-phenylalanine | C₁₄H₁₈BrNO₄ | 344.20 | White solid |

| Boc-2-cyano-D-phenylalanine | C₁₅H₁₈N₂O₄ | 290.32 | White to off-white solid |

Table 2: Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent System | Temperature (°C) | Typical Yield | Purity (HPLC) |

| Boc Protection | (Boc)₂O, Base | Dioxane/Water | 0 to RT | >90% | >95% |

| Pd-Catalyzed Cyanation | Pd(OAc)₂, dppf, K₄[Fe(CN)₆] | Dioxane/Water | 80-100 | 70-85% | >98% |

Logical Relationships and Workflows

The following diagram illustrates the workflow for the synthesis and purification of Boc-2-cyano-D-phenylalanine.

References

The Strategic Role of Boc-2-cyano-D-phenylalanine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-2-cyano-D-phenylalanine, a non-natural amino acid derivative, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, including the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the electron-withdrawing cyano moiety on the phenyl ring, offer distinct advantages in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the key applications of Boc-2-cyano-D-phenylalanine, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and its potential in the discovery of antiviral compounds. This document details relevant quantitative data, experimental protocols, and visual representations of associated biochemical pathways and synthetic workflows to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

The relentless pursuit of more effective and safer therapeutics has led medicinal chemists to explore the vast chemical space of non-natural amino acids. Among these, Boc-2-cyano-D-phenylalanine has garnered significant attention due to its utility in creating peptides and small molecules with enhanced biological activity and stability.[1] The Boc protecting group facilitates its incorporation into peptide chains using standard solid-phase or solution-phase synthesis techniques, while the 2-cyano group serves as a key pharmacophore, particularly in the design of enzyme inhibitors.[2] This guide will delve into the core applications of this versatile building block, highlighting its significance in contemporary drug discovery.

Key Applications in Medicinal Chemistry

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary and most well-documented application of cyanophenylalanine derivatives, including the 2-cyano isomer, is in the development of DPP-4 inhibitors.[2] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for the treatment of type 2 diabetes.[3]

The nitrile group is a highly effective pharmacophore in the design of numerous DPP-4 inhibitors.[2] The 2-cyano group, in particular, can play a significant role in the binding of inhibitors to the active site of the DPP-4 enzyme. While specific quantitative data for inhibitors synthesized directly from Boc-2-cyano-D-phenylalanine is not extensively detailed in publicly available literature, the structure-activity relationship (SAR) studies of various DPP-4 inhibitors highlight the importance of the cyanophenylalanine moiety. For instance, the presence of a cyano group on the phenyl ring of phenylalanine analogs has been shown to be a key determinant of inhibitory potency.

Table 1: Inhibitory Activity of Selected DPP-4 Inhibitors

| Compound Class | Example Compound | DPP-4 IC50 (nM) | Reference |

| Pyrazole-thiosemicarbazones | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | [4] |

| Pyrazole-thiosemicarbazones | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide | 4.775 ± 0.296 | [4] |

| Dihydropyrimidine-based scaffold | Compound 46 | 2 | [5] |

| Piperidine derivative | Compound (2) | 300 ± 30 | [6] |

| Piperazine derivative | Compound (3) | 1200 ± 40 | [6] |

| Reference Drug | Sitagliptin | 4.380 ± 0.319 | [4] |

Note: The compounds in this table, while demonstrating the potency of DPP-4 inhibitors, are not explicitly synthesized from Boc-2-cyano-D-phenylalanine in the cited literature. They do, however, underscore the importance of aromatic and heterocyclic scaffolds often coupled with functionalities that can be introduced via building blocks like cyanophenylalanine derivatives.

Antiviral Drug Development

Derivatives of phenylalanine are also being explored as potential antiviral agents. One notable area of research is the development of HIV-1 capsid (CA) inhibitors. The HIV-1 capsid is a crucial protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, making it an attractive target for antiviral therapy.[7]

Several studies have reported the design and synthesis of phenylalanine derivatives as HIV-1 CA protein inhibitors. While these studies do not always specify the use of the 2-cyano-D-isomer, they provide a strong rationale for its potential in this therapeutic area. The SAR of these compounds often reveals that modifications to the phenyl ring can significantly impact antiviral activity.

Table 2: Antiviral Activity of Selected Phenylalanine Derivatives against HIV-1

| Compound ID | Description | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine | 5.14 ± 1.62 | > 9.51 | > 1.85 | [7] |

| V-25i | indolin-5-amine substituted phenylalanine | 2.57 ± 0.79 | > 8.55 | > 3.33 | [7] |

| 7u | 4-amino-substituted aniline derivative | 3.57 ± 0.27 | > 25.37 | > 7.11 | [8] |

| 7m | 4-methyl-substituted aniline derivative | 5.02 ± 2.02 | > 25.37 | > 5.05 | [8] |

| Reference Compound | PF-74 | 0.42 ± 0.11 | > 11.56 | > 27.52 | [7] |

Note: The EC50 values represent the concentration of the compound that inhibits 50% of viral replication, while CC50 represents the concentration that is toxic to 50% of host cells. A higher selectivity index (CC50/EC50) indicates a more favorable therapeutic window.

Experimental Protocols

Synthesis of Boc-2-cyano-D-phenylalanine

This protocol is a generalized procedure based on standard methods for the Boc-protection of amino acids.

Materials:

-

2-cyano-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-cyano-D-phenylalanine in a mixture of dioxane and water.

-

Add sodium hydroxide or sodium bicarbonate to the solution to achieve alkaline conditions (pH 8-9).

-

Cool the mixture in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Incorporation of Boc-2-cyano-D-phenylalanine into a Peptide Chain (Solid-Phase Peptide Synthesis)

This protocol outlines the general steps for incorporating Boc-2-cyano-D-phenylalanine into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).

Materials:

-

Boc-2-cyano-D-phenylalanine

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM. Wash the resin with DCM.

-

Amino Acid Coupling: a. Dissolve Boc-2-cyano-D-phenylalanine (2-3 equivalents relative to the resin substitution) in DMF. b. Add the coupling reagents (e.g., HBTU/HOBt and DIEA) to the amino acid solution to activate the carboxylic acid. c. Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. d. Monitor the coupling reaction for completion (e.g., using the Kaiser test). e. Wash the resin with DMF, DCM, and methanol.

-

Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

-

Purification: Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Pathways and Workflows

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in enhancing the incretin effect for glucose homeostasis.

Caption: Mechanism of DPP-4 inhibitors on glucose metabolism.

Experimental Workflow for Synthesis and Evaluation of DPP-4 Inhibitors

The following diagram outlines a typical workflow for the synthesis and in vitro evaluation of novel DPP-4 inhibitors.

Caption: Workflow for DPP-4 inhibitor discovery.

Conclusion

Boc-2-cyano-D-phenylalanine is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of DPP-4 inhibitors has contributed to the development of important therapeutics for type 2 diabetes. Furthermore, its potential as a scaffold for antiviral agents, particularly HIV-1 capsid inhibitors, highlights its broader utility in drug discovery. The synthetic accessibility and the unique electronic properties conferred by the 2-cyano group make Boc-2-cyano-D-phenylalanine a strategic component for the rational design of novel bioactive molecules. Further exploration of this and related cyanophenylalanine derivatives is warranted to unlock their full potential in addressing a range of therapeutic challenges.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-2-cyano-D-phenylalanine for Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy for enhancing the therapeutic properties of peptides.[1][2] These non-proteinogenic building blocks offer a means to introduce novel chemical functionalities, conformational constraints, and metabolic stability, thereby overcoming many of the inherent limitations of natural peptide-based therapeutics.[3] Among the diverse repertoire of UAAs, Boc-2-cyano-D-phenylalanine stands out as a versatile tool for peptide modification, offering a unique combination of a sterically demanding D-configured core and a chemically reactive cyano group.[4][5]

This technical guide provides a comprehensive overview of Boc-2-cyano-D-phenylalanine, detailing its properties, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent chemical modifications of the cyano moiety. It is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel peptide-based therapeutics and research tools.

Physicochemical Properties of Boc-2-cyano-D-phenylalanine

Boc-2-cyano-D-phenylalanine, also known by its synonyms Boc-D-Phe(2-CN)-OH or Boc-o-Cyano-D-Phe-OH, is a derivative of the amino acid phenylalanine.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in Boc-based solid-phase peptide synthesis.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Boc-D-Phe(2-CN)-OH, Boc-o-Cyano-D-Phe-OH | [1] |

| CAS Number | 261380-28-3 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |

| Molecular Weight | 290.3 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 82-91 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

Incorporation of Boc-2-cyano-D-phenylalanine via Boc-SPPS

The incorporation of Boc-2-cyano-D-phenylalanine into a growing peptide chain follows the general principles of Boc-based solid-phase peptide synthesis (SPPS).[6][7] The cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.

General Workflow for Boc-SPPS:

Caption: General workflow for Boc solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle:

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA or BHA resin for C-terminal amides) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[8][9]

-

Boc Deprotection:

-

Wash the resin with DCM (3x).[9]

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes.[8]

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), followed by isopropanol (IPA) (2x), and then DCM (3x).[8]

-

-

Neutralization:

-

Coupling of Boc-2-cyano-D-phenylalanine:

-

In a separate vessel, dissolve Boc-2-cyano-D-phenylalanine (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (4-6 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary to achieve high coupling efficiency.

-

Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[6]

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).[6]

The peptide chain is elongated by repeating steps 2-5 for each subsequent amino acid.

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.

-

A common cleavage cocktail for Boc-SPPS is anhydrous hydrogen fluoride (HF) with scavengers like anisole.[10] Caution: HF is extremely toxic and requires specialized equipment and handling procedures.

-

Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.[10]

Post-Syntbetic Modification of the Cyano Group

The cyano group of the incorporated 2-cyano-D-phenylalanine residue serves as a versatile chemical handle for further modifications, most notably through [3+2] cycloaddition reactions to form a tetrazole ring.[11][12] Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.[11]

Workflow for Tetrazole Formation:

Caption: Conversion of a cyanophenylalanine residue to a tetrazolylphenylalanine residue.

Experimental Protocol for Tetrazole Synthesis on a Peptide:

-

Reagents: Sodium azide (NaN₃), and a Lewis acid catalyst such as zinc bromide (ZnBr₂).[2]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the purified peptide containing the 2-cyanophenylalanine residue in the chosen solvent.

-

Add sodium azide (excess) and the Lewis acid catalyst.

-

Heat the reaction mixture. Reaction times and temperatures can vary depending on the specific peptide sequence and solvent (e.g., several hours at elevated temperatures).[11]

-

Monitor the reaction progress by HPLC and mass spectrometry.

-

Upon completion, the modified peptide is purified by reverse-phase HPLC.

-

Quantitative Data:

While specific data for the coupling efficiency of Boc-2-cyano-D-phenylalanine is not extensively published, typical single coupling efficiencies for standard Boc-amino acids in SPPS are expected to be greater than 99%.[13] The yield of the tetrazole formation via cycloaddition can be high, with reports of near-quantitative conversion for small molecule nitriles under optimized conditions.[11] For peptide-bound nitriles, yields will be sequence-dependent and require optimization.

Application in a Biological Context: A Hypothetical Case Study in GPCR Ligand Design

Hypothetical Signaling Pathway for a GPCR Antagonist:

Caption: A simplified signaling pathway illustrating the mechanism of a GPCR antagonist.

In this hypothetical scenario, a peptide containing 2-cyano-D-phenylalanine is designed to act as an antagonist for a specific GPCR. The bulky and conformationally restricting D-amino acid, along with the cyano group, could contribute to high-affinity binding to the receptor's orthosteric site, preventing the binding and activation by the endogenous agonist. This blockade would inhibit the downstream signaling cascade, preventing the production of second messengers and the subsequent cellular response. The cyano group could also be further modified to a tetrazole to mimic a carboxylate group and potentially form additional interactions within the receptor's binding pocket, further enhancing antagonist potency.

Conclusion

Boc-2-cyano-D-phenylalanine is a valuable and versatile unnatural amino acid for peptide modification. Its straightforward incorporation via established Boc-SPPS protocols and the chemical reactivity of its cyano group provide a powerful platform for the design and synthesis of novel peptide-based therapeutics and research tools. The ability to introduce conformational constraints and a modifiable chemical handle makes this UAA a compelling choice for researchers aiming to enhance the stability, affinity, and functionality of peptides. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the exploration of Boc-2-cyano-D-phenylalanine in a wide range of applications, from fundamental biological studies to the development of next-generation peptide drugs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. openaccessgovernment.org [openaccessgovernment.org]

An In-depth Technical Guide to Exploring Protein Interactions with Boc-2-cyano-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and drug discovery, understanding the nuances of protein interactions is paramount. The development of sophisticated molecular tools to probe these interactions has opened new avenues for therapeutic intervention and a deeper comprehension of biological processes. Among these tools, unnatural amino acids (UAAs) have emerged as powerful assets, offering unique chemical functionalities that can be strategically incorporated into peptides and proteins. This guide focuses on a particularly versatile UAA, Boc-2-cyano-D-phenylalanine , and its applications in the detailed exploration of protein interactions.

Boc-2-cyano-D-phenylalanine is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group on the phenyl ring. The Boc group ensures stability during peptide synthesis, while the cyano group imparts unique chemical reactivity and spectroscopic properties.[1][2] This strategic combination makes it an invaluable tool for researchers aiming to design bioactive molecules, develop enzyme inhibitors, and study the intricate dance of protein-protein interactions.[1][2] This technical guide will provide a comprehensive overview of the properties of Boc-2-cyano-D-phenylalanine, detailed experimental protocols for its synthesis and incorporation into peptides, and its application in studying protein interactions and signaling pathways.

Physicochemical Properties and Synthesis

Boc-2-cyano-D-phenylalanine is a white to off-white solid with a molecular weight of 290.3 g/mol .[2] It is generally soluble in organic solvents like ethyl acetate, ethanol, and DMF, but insoluble in water and petroleum ether.[3] The compound is relatively stable under standard laboratory conditions but should be stored at 2-8°C to prevent degradation.[3]

Table 1: Physicochemical Properties of Boc-2-cyano-D-phenylalanine [2]

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.3 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 82-91 °C |

| Purity (HPLC) | ≥ 99% |

| Storage | 0-8 °C |

Experimental Protocol: Synthesis of Boc-2-cyano-D-phenylalanine

The synthesis of Boc-2-cyano-D-phenylalanine generally follows the standard procedure for the Boc protection of amino acids. A detailed protocol is outlined below, adapted from established methods for Boc protection of phenylalanine derivatives.[3][4][5]

Materials:

-

2-cyano-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-cyano-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add 1(N) NaOH solution to the mixture while stirring until the amino acid is fully dissolved and the solution is basic.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane to the reaction mixture. The reaction is typically carried out at room temperature and stirred for several hours to ensure complete reaction.

-

Work-up:

-

Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude Boc-2-cyano-D-phenylalanine.

-

Purification: The crude product can be further purified by crystallization or column chromatography to yield the final product with high purity.

Caption: Workflow for the synthesis of Boc-2-cyano-D-phenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-2-cyano-D-phenylalanine is well-suited for incorporation into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][6][7][8][9] The Boc protecting group is stable under the coupling conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.

Experimental Protocol: Incorporation of Boc-2-cyano-D-phenylalanine into a Peptide using Boc-SPPS

This protocol outlines the manual incorporation of a Boc-2-cyano-D-phenylalanine residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-2-cyano-D-phenylalanine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM in the SPPS reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group of the preceding amino acid.

-

Wash the resin thoroughly with DCM and then DMF to remove residual TFA.

-

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIPEA in DMF. Wash the resin again with DMF.

-

Coupling of Boc-2-cyano-D-phenylalanine:

-

In a separate vial, pre-activate Boc-2-cyano-D-phenylalanine by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIPEA.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation. The completion of the reaction can be monitored using a ninhydrin test.

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acid residues in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, typically anhydrous hydrogen fluoride (HF) or a "cocktail" of strong acids and scavengers.

Caption: General workflow for the incorporation of Boc-2-cyano-D-phenylalanine via Boc-SPPS.

Applications in Studying Protein Interactions

The unique properties of the cyano group in 2-cyanophenylalanine make it a versatile tool for investigating protein interactions.

Covalent Labeling of Proteins

The cyano group can act as an electrophile, particularly when positioned on an aromatic ring, making it susceptible to nucleophilic attack by certain amino acid side chains, most notably the thiol group of cysteine residues. This reactivity can be exploited for the covalent labeling of proteins. By incorporating 2-cyanophenylalanine into a peptide or small molecule designed to bind to a specific protein, a covalent bond can be formed with a nearby cysteine residue in the protein's binding pocket. This irreversible binding can be used to:

-

Identify binding partners: By using a tagged version of the 2-cyanophenylalanine-containing probe, proteins that have been covalently labeled can be isolated and identified using mass spectrometry.

-

Map binding sites: The site of covalent modification on the target protein can be determined through peptide mapping and mass spectrometry, providing precise information about the binding interface.

-

Develop covalent inhibitors: The irreversible nature of the covalent bond can lead to the development of highly potent and long-acting enzyme inhibitors.

Spectroscopic Probing of Protein Environments

The cyano group possesses distinct spectroscopic properties that are sensitive to its local environment.

-

Infrared (IR) Spectroscopy: The C≡N stretching vibration of the cyano group gives rise to a sharp and intense absorption band in a region of the IR spectrum that is relatively free from interference from other protein absorbances. The exact frequency of this band is sensitive to the polarity and hydrogen-bonding environment of the cyano group. This allows researchers to use 2-cyanophenylalanine as a site-specific IR probe to monitor changes in the local environment of a protein upon ligand binding, conformational changes, or folding/unfolding events.[10]

-

Fluorescence Spectroscopy: While not as intrinsically fluorescent as tryptophan, cyanophenylalanine exhibits fluorescence that is also sensitive to its environment.[2][11][12][13] The fluorescence quantum yield of p-cyanophenylalanine, for example, has been shown to be modulated by hydrogen bonding and can be quenched by nearby amino acid residues such as tyrosine and histidine.[14][15] This property can be harnessed to study protein-protein interactions and conformational changes. By incorporating 2-cyanophenylalanine at a specific site, changes in its fluorescence intensity or lifetime can provide information about binding events or alterations in the local protein structure.

Table 2: Spectroscopic Properties of Cyanophenylalanine Probes

| Spectroscopic Technique | Property Measured | Information Gained |

| Infrared (IR) | C≡N stretching frequency | Local polarity, hydrogen bonding, and solvent accessibility.[10] |

| Fluorescence | Fluorescence quantum yield, lifetime, and emission maxima | Conformational changes, binding events, and proximity to quenching residues.[11] |

Elucidating Signaling Pathways

The ability to specifically label and probe proteins with Boc-2-cyano-D-phenylalanine provides a powerful approach to dissecting complex cellular signaling pathways. By designing probes that target key proteins within a pathway, such as kinases, phosphatases, or G-protein-coupled receptors (GPCRs), it is possible to gain insights into their regulation and function.

Case Study: Probing Kinase Signaling Cascades

Kinase signaling cascades are fundamental to many cellular processes, and their dysregulation is often implicated in diseases such as cancer.[16][] Covalent inhibitors that target specific kinases have proven to be effective therapeutic agents. Boc-2-cyano-D-phenylalanine can be incorporated into peptide-based inhibitors designed to target the ATP-binding pocket of a specific kinase. The cyano group can be positioned to react with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition.

Experimental Workflow for Kinase Inhibition Study:

-

Probe Design and Synthesis: Synthesize a peptide containing Boc-2-cyano-D-phenylalanine that is based on a known kinase substrate or inhibitor.

-

In Vitro Kinase Assay: Incubate the purified target kinase with the synthesized probe and monitor the kinase activity over time. A decrease in activity indicates inhibition.

-

Determination of Inhibition Constants: Perform dose-response experiments to determine the IC₅₀ value of the inhibitor. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.

-

Mass Spectrometry Analysis: Use mass spectrometry to confirm the covalent modification of the kinase and to identify the specific cysteine residue that was targeted.

-

Cell-Based Assays: Treat cells with the inhibitor and analyze the phosphorylation status of downstream substrates of the target kinase to confirm its efficacy in a cellular context.

References

- 1. chempep.com [chempep.com]

- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. peptide.com [peptide.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes: Incorporation of Boc-2-cyano-D-phenylalanine for Peptide-Based Drug Development

Introduction

Boc-2-cyano-D-phenylalanine is a non-canonical amino acid critical for the development of potent and specific therapeutic peptides. The incorporation of the 2-cyano-D-phenylalanine residue into a peptide sequence introduces a unique chemical handle—the nitrile group. This group can act as a warhead for the irreversible covalent inhibition of cysteine proteases, a class of enzymes implicated in a wide range of diseases including cancer, viral infections, and neurodegenerative disorders.[1][2] The nitrile group forms a covalent thioimidate adduct with the active site cysteine residue of the protease, leading to potent and reversible inhibition.[1] This application note provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this modified amino acid using Boc (tert-butyloxycarbonyl) chemistry.

Applications in Drug Development

Peptides containing 2-cyano-D-phenylalanine are primarily explored as inhibitors of cysteine proteases.[1][2] Uncontrolled proteolysis is a factor in many diseases, and targeting these enzymes offers a promising therapeutic strategy.[1] For example, inhibitors have been designed for the 3C protease of human rhinovirus, the major cause of the common cold.[1] Additionally, this amino acid can be a component in developing inhibitors for calpain-I, a protease involved in degenerative diseases, and the 3C proteinase from the Coxsackie virus, a cause of heart disease.[1] The development of such targeted peptide-drug conjugates is a rapidly growing field in oncology and antiviral therapies.[3]

Experimental Protocols

This protocol outlines the manual Boc-SPPS workflow for incorporating Boc-2-cyano-D-phenylalanine. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.[4][5]

Materials and Reagents

-

Boc-2-cyano-D-phenylalanine

-

Other Boc-protected amino acids

-